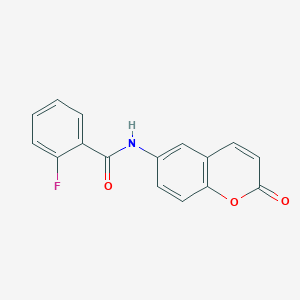
N-(2-chlorobenzyl)-2-(2-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorobenzyl)-2-(2-methoxyphenyl)acetamide, commonly known as CMA, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. CMA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 293.78 g/mol.
Wirkmechanismus
CMA acts as a competitive inhibitor of FAAH by binding to the active site of the enzyme. This prevents the breakdown of endocannabinoids, leading to an increase in their levels and subsequent activation of cannabinoid receptors. The exact mechanism by which CMA binds to FAAH is still under investigation.
Biochemical and Physiological Effects:
Studies have shown that CMA can increase levels of the endocannabinoid anandamide in the brain and peripheral tissues. Anandamide is known to have analgesic, anti-inflammatory, and anxiolytic effects. CMA has also been shown to have antinociceptive effects in animal models of pain. However, the physiological effects of CMA in humans are still largely unknown.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CMA in lab experiments is its specificity for FAAH inhibition, as opposed to other compounds that may have off-target effects. CMA is also relatively stable and easy to synthesize compared to other FAAH inhibitors. However, one limitation is that CMA has low water solubility, which may affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on CMA. One area of interest is the development of more potent and selective FAAH inhibitors based on the structure of CMA. Another direction is the investigation of the physiological effects of CMA in humans, including its potential therapeutic applications for various conditions. Additionally, further studies are needed to elucidate the exact mechanism of CMA binding to FAAH and its effects on endocannabinoid signaling pathways.
Synthesemethoden
CMA can be synthesized through a multistep process that involves the reaction of 2-methoxybenzylamine with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with acetic anhydride to produce CMA. The purity of the final product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
CMA has been used in scientific research as a potential inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down endocannabinoids, which are lipid signaling molecules that play a role in various physiological processes such as pain, inflammation, and mood regulation. Inhibition of FAAH can lead to an increase in endocannabinoid levels, which has been shown to have therapeutic potential for various conditions such as chronic pain, anxiety, and depression.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-20-15-9-5-3-6-12(15)10-16(19)18-11-13-7-2-4-8-14(13)17/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXXYCGHUXVUHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7004207 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[3-(benzyloxy)benzylidene]-4-methyl-3-nitrobenzenesulfonohydrazide](/img/structure/B5850991.png)
![3-{[(4-methyl-2-pyrimidinyl)thio]methyl}benzoic acid](/img/structure/B5850998.png)
![4-[5-(4-fluorophenoxy)-1H-tetrazol-1-yl]benzamide](/img/structure/B5851009.png)

![N'-{[2-(4-methylphenyl)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5851019.png)
![ethyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5851032.png)




![ethyl 4-{[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]amino}benzoate](/img/structure/B5851071.png)


